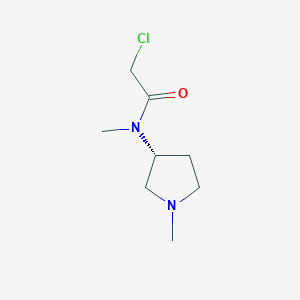

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring with a methyl group at the 1-position (R-configuration) and a chloro substituent at the 2-position of the acetamide backbone. Its molecular formula is C₈H₁₅ClN₂O, with a molar mass of 190.67 g/mol .

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBYIHXIXEVEY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted acetamides.

Scientific Research Applications

2-Chloro-N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidinyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Scaffolds

- Key Observations :

- Stereochemistry (R vs. S) significantly impacts biological activity. For example, the S-isomer (CAS 1354007-35-4) may exhibit different binding affinities in enzyme assays compared to the R-isomer .

- Substitution on the nitrogen (methyl vs. ethyl, cyclopropyl) modulates lipophilicity and steric bulk, influencing pharmacokinetics .

Heterocyclic Analogues (Pyrazole, Pyridine)

- 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide (C₈H₁₁ClN₃O):

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Pyridine-based analogues (e.g., 5RGX, 5RH2) show potent binding to SARS-CoV-2 main protease (-22 kcal/mol affinity) via interactions with HIS163 and ASN142 .

Aromatic Substituted Analogues

- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (C₉H₉ClN₂O₃):

- N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (C₁₆H₁₆ClN₃O): Benzyl and cyano groups enhance steric bulk and dipole interactions, relevant in allosteric modulator design .

Pharmacological and Biochemical Comparisons

- Enzyme Inhibition: Pyridine-based acetamides (e.g., 5RH2) exhibit strong inhibition of SARS-CoV-2 protease via H-bonds with ASN142 and GLN189 . The target compound’s pyrrolidine may interact with hydrophobic pockets instead.

- Stereochemical Effects :

- The R-configuration in the target compound may favor specific conformations in chiral environments, unlike the S-isomer, which could have reduced efficacy .

Biological Activity

2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with potential biological activity, particularly in pharmacological applications. Its structure includes a chloro group, a methyl group, and a pyrrolidine ring, which contribute to its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15ClN2O

- Molar Mass : 190.67 g/mol

- CAS Number : 1354019-33-2

The biological activity of 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The pyrrolidine ring enhances binding affinity and specificity for certain molecular targets, making it a candidate for further pharmacological development.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds in the pyrrolidine class. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives exhibited reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | Viability (%) | Comparison Agent |

|---|---|---|---|

| 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | A549 | 78–86% | Cisplatin |

| Related Compound A | A549 | 66% | Control |

| Related Compound B | HSAEC1-KT | Variable | Control |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrrolidine derivatives. Some studies have shown that compounds similar to 2-Chloro-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL against resistant strains, indicating a promising potential for development as antibacterial agents .

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 1–8 | Multidrug-resistant |

| Escherichia coli | >64 | Control |

Case Studies

- Anticancer Screening : In a study evaluating various pyrrolidine derivatives, it was found that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced anticancer activity against A549 cells. The study utilized an MTT assay to determine cell viability post-treatment .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar compounds showed that certain derivatives had significant effects against Gram-positive pathogens, including those resistant to conventional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.